molecular formula C20H16F3NO B2741764 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 883793-47-3

1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Cat. No.: B2741764
CAS No.: 883793-47-3
M. Wt: 343.349
InChI Key: XCEZGWPIPNOLOF-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is an organic compound that features a naphthyl group and a trifluoromethyl-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves the reaction of 2-naphthyl ketone with 4-(trifluoromethyl)aniline under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as dichloromethane or ethanol are often used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, naphthyl alcohols, and various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-Naphthyl)-3-[4-(difluoromethyl)anilino]-1-propanone
  • 1-(2-Naphthyl)-3-[4-(methyl)anilino]-1-propanone
  • 1-(2-Naphthyl)-3-[4-(chloromethyl)anilino]-1-propanone

Comparison: 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability, increased lipophilicity, and enhanced reactivity in certain chemical reactions .

Properties

IUPAC Name

1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO/c21-20(22,23)17-7-9-18(10-8-17)24-12-11-19(25)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEZGWPIPNOLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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